molecular formula C25H26ClN3O2 B304105 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B304105
M. Wt: 435.9 g/mol
InChI Key: CYCYNJMNVMKCRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has been of interest to scientists due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. It is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and cell division.
Biochemical and Physiological Effects
The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research involving 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its mechanism of action and how it interacts with enzymes involved in DNA synthesis and cell division. Another direction is to explore its potential as a treatment for other types of cancer cells. Additionally, research could be conducted to determine its potential as an antimicrobial agent against bacteria and fungi.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. The starting material is 3-chlorobenzaldehyde, which is reacted with 2,6-dimethyl-4-(dimethylamino)phenylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with 5-methyl-2-pyridinecarboxaldehyde to form the corresponding imine. The resulting imine is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with ethyl acetoacetate to form the corresponding enamine. The enamine is then reacted with cyclohexanone to form the corresponding product.

Scientific Research Applications

The compound 4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in scientific research. It has been shown to have activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to have activity against bacteria and fungi.

properties

Product Name

4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-14-8-9-20(27-13-14)29-24(31)21-15(2)28-18-11-25(3,4)12-19(30)23(18)22(21)16-6-5-7-17(26)10-16/h5-10,13,22,28H,11-12H2,1-4H3,(H,27,29,31)

InChI Key

CYCYNJMNVMKCRD-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CC(C3)(C)C)C

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)Cl)C(=O)CC(C3)(C)C)C

Origin of Product

United States

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